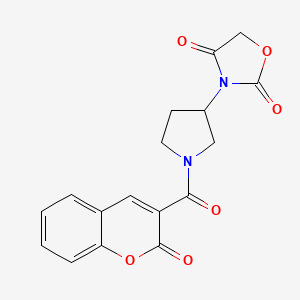

3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(2-oxochromene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O6/c20-14-9-24-17(23)19(14)11-5-6-18(8-11)15(21)12-7-10-3-1-2-4-13(10)25-16(12)22/h1-4,7,11H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNZPSLAVUHLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene derivative, which is then coupled with a pyrrolidine intermediate. The final step

Biological Activity

The compound 3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a hybrid molecule that incorporates structural elements known for various biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 347.4 g/mol. The structure features a chromene moiety linked to a pyrrolidine and an oxazolidinedione, which are known to contribute to its biological effects.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Compounds with similar structures have shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : The presence of the chromene structure is associated with antioxidant properties, helping to mitigate oxidative stress in cells .

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Biological Activity Overview

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective potential of a related compound against AChE. The results indicated that the compound exhibited an IC50 value significantly lower than standard inhibitors, suggesting enhanced efficacy in preventing neurodegeneration .

- Anticancer Screening : In vitro studies on various cancer cell lines revealed that derivatives of this compound displayed cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating a promising avenue for cancer therapy .

- Antimicrobial Testing : Research on antimicrobial properties showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds related to oxazolidine derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromene can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound has been investigated for its ability to target various cancer cell lines, demonstrating potential as a therapeutic agent.

Antimicrobial Properties

The oxazolidine scaffold has been associated with antimicrobial activity. Studies suggest that the incorporation of chromene moieties enhances the antibacterial efficacy against a range of pathogens. For example, a comparative study demonstrated that similar compounds exhibited notable activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Neuroprotective Effects

Recent investigations have suggested neuroprotective effects for oxazolidine derivatives. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Materials Science Applications

Polymer Chemistry

The unique properties of 3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione make it an interesting candidate for polymer synthesis. Its ability to undergo polymerization reactions can lead to the development of new materials with tailored properties for specific applications, such as coatings or drug delivery systems.

Nanotechnology

In nanotechnology, this compound can be utilized in the synthesis of nanoparticles with enhanced stability and functionality. For example, functionalized nanoparticles incorporating this compound have shown promise in targeted drug delivery applications, where they can improve the bioavailability and efficacy of therapeutic agents.

Analytical Chemistry Applications

Fluorescent Probes

The chromene structure provides a basis for developing fluorescent probes used in biological imaging. The ability to modify the chromene core allows for tuning the fluorescence properties, making it suitable for tracking biological processes in real-time.

Chromatographic Techniques

The compound can also serve as a standard or reference material in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its distinct chemical properties facilitate the development of analytical methods for quantifying similar compounds in complex mixtures.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation with IC50 values in low micromolar range. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against multiple Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than traditional antibiotics. |

| Study C | Neuroprotection | Reported protective effects on neuronal cells exposed to oxidative stress; reduced markers of apoptosis significantly. |

Chemical Reactions Analysis

Cycloaddition Reactions

The pyrrolidine ring and chromen-2-one moiety facilitate [3+2]-cycloaddition reactions with electron-deficient alkenes or nitroalkenes. For example:

-

Azomethine ylide generation : Pyrrolidine derivatives react with aldehydes (e.g., isatin) to form azomethine ylides, enabling cycloaddition with α,β-unsaturated carbonyl systems (e.g., chalcones) .

-

Diastereoselectivity : Substituents on the pyrrolidine nitrogen and chromene carbonyl influence regioselectivity, with bulky groups favoring endo transition states (up to 94% selectivity reported) .

| Reaction Partner | Product Class | Yield (%) | Diastereoselectivity (dr) | Source |

|---|---|---|---|---|

| Chalcone derivatives | Spiro-pyrrolidine-chromenes | 77–94 | 3:1 to 5:1 | |

| Nitropropene derivatives | 3-Nitro-pyrrolidine carbonitriles | 65–82 | 2:1 |

Nucleophilic Ring-Opening of Chromen-2-one

The lactone ring in 2-oxo-2H-chromene undergoes nucleophilic attack under acidic or basic conditions:

-

Hydrolysis : In aqueous acidic media, the chromene ring opens to form salicylaldehyde derivatives (e.g., via iminolactone intermediates) .

-

Condensation : Reaction with amines (e.g., hydrazine) yields hydrazide derivatives, while aldehydes form Schiff bases .

Example pathway :

-

Chromen-2-one reacts with hydrazine hydrate to form salicylaldehyde azine (31–42% yield) via ring-opening .

-

Subsequent condensation with aryl aldehydes produces hydrazones (e.g., N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides ) .

Oxazolidine-2,4-dione Reactivity

The oxazolidinedione ring participates in:

-

Hydrolysis : Cleavage under alkaline conditions generates α-ketoamide derivatives.

-

Nucleophilic substitution : Reaction with amines or alcohols at the C-5 position forms urea or carbamate derivatives .

Key observations :

-

Microwave irradiation accelerates reactions (e.g., with proline catalysts), improving yields (80–85%) and reducing time .

-

Substituents on the pyrrolidine nitrogen modulate electronic effects, altering reaction rates .

Photochemical Behavior

Chromen-2-one derivatives exhibit photoisomerization and photocyclization:

-

UV irradiation induces [2+2]-cycloaddition with alkenes, forming fused tricyclic systems .

-

Quinone-like reactivity : The chromene carbonyl may undergo redox isomerization under visible light, though stability depends on substituent electronics .

Computational Insights

DFT studies (M062X/6-311G(d)) reveal:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with coumarin-pyrrolidine hybrids and oxazolidinedione derivatives. Key analogs and their bond-length data (Table 1) highlight conserved geometric features:

- Key Observations: The coumarin core (C=O bond lengths ~1.21–1.23 Å) and oxazolidinedione ring (C=O ~1.20–1.22 Å) exhibit minimal deviation across analogs, ensuring stability . Substituents on the pyrrolidine ring (e.g., hydroxyl, amino, or aryl groups) modulate electronic properties without disrupting the planar coumarin system .

Physicochemical and Spectroscopic Properties

- Solubility : The compound’s oxazolidinedione and pyrrolidine groups enhance polarity compared to simpler coumarins (e.g., 7-hydroxycoumarin), improving aqueous solubility.

- Melting Point: Derivatives like 5-(4,6-diamino-5-(imino(2-oxo-2H-chromen-3-yl)methyl)-2-oxopyrimidin-1(2H)-yl)imidazolidine-2,4-dione exhibit higher melting points (185–187°C) due to hydrogen-bonding networks , suggesting similar thermal stability for the target compound.

- Spectroscopy : Oxazolidinediones are characterized by distinct 1H NMR signals for the dione ring (δ 4.5–5.5 ppm for protons adjacent to carbonyls) and coumarin aromatic protons (δ 6.5–8.5 ppm) .

Bioactivity Comparisons

Antioxidant activity is a critical benchmark for coumarin-pyrrolidine hybrids (Table 2):

- Mechanistic Insights: Electron-donating groups (e.g., hydroxyl, amino) on the pyrrolidine or aryl rings enhance radical scavenging by stabilizing reactive intermediates . The oxazolidinedione moiety may act as a hydrogen-bond acceptor, further stabilizing antioxidant interactions .

Q & A

Basic: What are the common synthetic routes for 3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione?

The synthesis typically involves multi-step organic reactions. A general approach includes:

Coupling of pyrrolidine and chromenone : Reacting 2-oxo-2H-chromene-3-carbonyl chloride with a pyrrolidine derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the pyrrolidin-3-yl intermediate .

Oxazolidine-2,4-dione incorporation : Condensation of the intermediate with oxazolidine-2,4-dione precursors via nucleophilic acyl substitution, often using catalysts like DMAP or triethylamine .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

Advanced: How can researchers optimize the yield of the target compound in multi-step syntheses?

Key strategies include:

- Temperature control : Maintain low temperatures (0–5°C) during acyl coupling to minimize side reactions .

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency in oxazolidine-dione formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .

- In-line monitoring : Employ HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Basic: What analytical techniques are used to confirm the compound’s structure?

Standard methods include:

- NMR spectroscopy : H and C NMR to verify proton environments and carbonyl groups (e.g., oxazolidine-dione C=O at ~175 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 387.1) .

- IR spectroscopy : Detect key functional groups (e.g., C=O stretches at 1700–1750 cm) .

Advanced: How can solubility issues in biological assays be addressed?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .

- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .

- Nanoparticle encapsulation : Lipid-based carriers can enhance bioavailability for in vivo studies .

Advanced: How to resolve contradictions in reported biological activity data?

- Purity validation : Re-analyze compounds via HPLC (>95% purity) to rule out impurities affecting activity .

- Assay standardization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

- Structural analogs : Compare activity of derivatives to isolate the pharmacophore’s role .

Advanced: What computational methods predict interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or proteases) .

- Molecular dynamics (MD) simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Basic: What are the key structural features influencing biological activity?

- Chromenone moiety : The 2-oxo-2H-chromene group enables π-π stacking with aromatic residues in enzyme active sites .

- Oxazolidine-2,4-dione ring : Enhances metabolic stability and hydrogen-bonding capacity .

- Pyrrolidine linker : Provides conformational flexibility for optimal target binding .

Advanced: How to ensure compound stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.